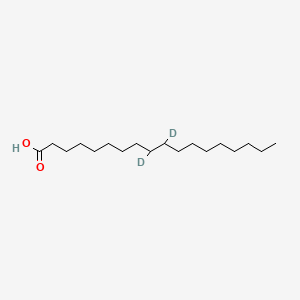![molecular formula C43H82O6 B3026022 Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester CAS No. 67826-15-7](/img/structure/B3026022.png)
Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of hexadecanoic acid derivatives, such as 2-bromohexadecanoic acids, has been explored through diastereoselective bromination. The process involves the use of esters and chiral auxiliaries to achieve the desired enantiomers. The absolute configuration of these acids is confirmed through independent chemical synthesis from chiral pool precursors . Although the specific synthesis of "Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester" is not detailed in the provided papers, the methodologies described for similar fatty acid esters could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of esters based on hexadecanoic acid can be characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) and Infra-Red Spectroscopy (IR) are commonly employed to confirm the structure of synthesized compounds, including esters of 2-ethyl hexanoic acid . These techniques would be essential in analyzing the molecular structure of "Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester" to ensure the correct synthesis and to understand its chemical behavior.
Chemical Reactions Analysis
The reaction analysis of esters similar to "Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester" can be performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique helps in identifying the main yield of the reaction and potential by-products. For instance, the reaction of acetyl-acetic acid ethyl ester with n-butane bromide produces 2-acetyl-hexanoic acid ethyl ester as the main product, along with other by-products . Such analysis is crucial for understanding the reaction pathways and optimizing the synthesis process.
Physical and Chemical Properties Analysis
The physical and chemical properties of esters derived from hexadecanoic acid are significant for their application as synthetic lubricants. Properties such as biodegradation, low toxicity, good thermal stability, and excellent solvability make these esters versatile base fluids. The physical and chemical properties, including Total Acid Number, Density, Thermo Gravimetric Analysis (TGA), Specific gravity, Refractive index, Molecular weights estimation, and flash point, are thoroughly examined to confirm the compound's suitability for use. Additionally, the performance of these compounds as synthetic lubricating oils is evaluated by their low pour point (PP), high viscosity index (VI), and Newtonian fluid behavior for rheological properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives similar to hexadecanoic acid esters. For example, studies have detailed the synthesis of various hexadecanoic acids and their derivatives, highlighting methods to achieve specific stereochemical configurations and examining their thermal behavior and potential applications in industry (Tulloch, 1982; Ahmad et al., 1984). These studies provide foundational knowledge for the chemical manipulation and application of such esters in various fields.
Biochemical Applications and Studies
Investigations into the metabolism of fatty acid derivatives in biological systems have been conducted, demonstrating the oxidation and transformation processes of hexadecanoic acid esters within liver mitochondria, highlighting their importance in metabolic pathways (Al-Arif & Blecher, 1971). Additionally, the study of wax ester biosynthesis in the meibomian gland has revealed the enzymatic processes involved in the conversion of hexadecanoyl-CoA to hexadecanol and its subsequent esterification (Kolattukudy & Rogers, 1988). These findings underscore the biological relevance and potential applications of hexadecanoic acid esters in understanding lipid metabolism and biosynthesis.
Potential Industrial Applications
Research has also explored the potential industrial applications of hexadecanoic acid esters, such as in the synthesis of synthetic lubricants. The properties of these esters, including biodegradability, low toxicity, and excellent thermal stability, make them versatile candidates for various applications in the lubricant industry (Kamal et al., 2021). The ability to modify their physical and chemical properties provides a platform for designing lubricants that meet specific industry challenges.
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-32-35-41(44)47-38-40(49-43(46)37-34-29-12-9-6-3)39-48-42(45)36-33-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWSPAJAOQQHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)
![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)